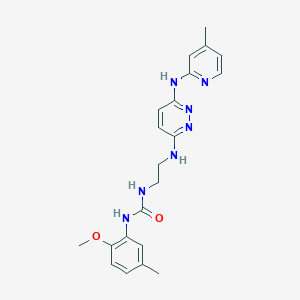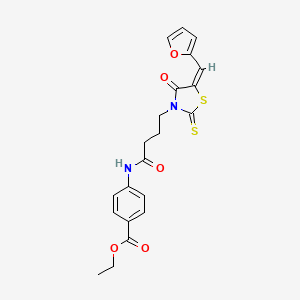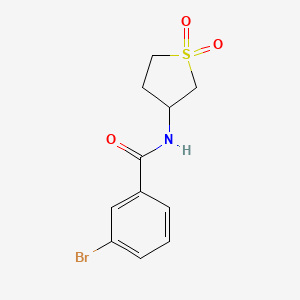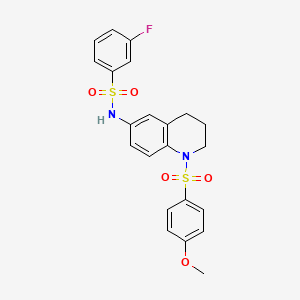
Methyl 1-(2-chlorophenyl)cyclopropanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 1-(2-chlorophenyl)cyclopropanecarboxylate is a chemical compound with the molecular formula C11H11ClO2 . It has an average mass of 210.657 Da and a monoisotopic mass of 210.044754 Da .
Synthesis Analysis
The synthesis of this compound can be achieved through a series of steps. Initially, cyclohexanone reacts with 2-chlorophenyl magnesium bromide reagent, followed by dehydration in the presence of an acidic ionic liquid . The synthesized alkene is then oxidized by potassium permanganate to yield a hydroxy ketone intermediate . The intermediate undergoes imination with methyl amine, and the resulting imine is rearranged at elevated temperatures to synthesize the final product .Molecular Structure Analysis
The molecular structure of this compound consists of a cyclopropane ring attached to a carboxylate group and a 2-chlorophenyl group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of cyclohexanone with 2-chlorophenyl magnesium bromide, dehydration, oxidation, imination, and rearrangement .Physical and Chemical Properties Analysis
The compound has a molecular weight of 210.66 . It is a powder with a melting point of 143-144°C .Scientific Research Applications
Synthetic Chemistry and Applications
In the realm of synthetic chemistry, compounds similar to Methyl 1-(2-chlorophenyl)cyclopropanecarboxylate are often explored for their unique reactivity due to the cyclopropane moiety. These compounds are involved in diverse synthetic applications, including ring-opening reactions, cycloadditions, and rearrangements. Their highly strained structure allows for an otherwise unattainable chemical reactivity, making them valuable tools in organic synthesis (Pellissier, 2010).
Environmental Fate and Degradation
The environmental fate of chlorophenyl derivatives, including those similar to this compound, is a significant area of study. Research on chlorophenols, for instance, highlights their persistence and potential toxicity in the environment. Zero valent iron (ZVI) and bimetallic systems have been investigated for their ability to dechlorinate chlorophenols efficiently, suggesting a potential method for the environmental remediation of related compounds (Gunawardana et al., 2011).
Biological Interactions and Toxicity
The interactions of chlorophenyl compounds within biological systems, including their toxicity, have been extensively studied. Chlorophenols, for example, are known to cause oxidative stress and disrupt endocrine functions in aquatic organisms. This body of research provides valuable insights into the potential biological impacts of compounds like this compound (Ge et al., 2017).
Properties
IUPAC Name |
methyl 1-(2-chlorophenyl)cyclopropane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO2/c1-14-10(13)11(6-7-11)8-4-2-3-5-9(8)12/h2-5H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNTYXFDCYIKTGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC1)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(2-butoxyphenyl)-5-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/no-structure.png)
![N-(3-fluorophenyl)-2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide](/img/structure/B2579462.png)

![N-(2-{3-[({[(4-fluorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)thiophene-2-carboxamide](/img/structure/B2579466.png)
![ethyl 4-(2-((2-((5-chloro-2,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)piperidine-1-carboxylate](/img/structure/B2579469.png)
![N-(4-fluorophenyl)-2-[[5-(4-fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]butanamide](/img/structure/B2579471.png)

![3-Chloro-N-[4-(4-methoxypiperidin-1-YL)phenyl]benzamide](/img/structure/B2579473.png)
![2-{1-[2-(2-Chlorophenoxy)acetyl]piperidin-4-yl}-6-cyclopropyl-2,3-dihydropyridazin-3-one](/img/structure/B2579474.png)
![Tert-butyl 4-[[(4-chloro-1,3,5-triazin-2-yl)-methylamino]methyl]piperidine-1-carboxylate](/img/structure/B2579475.png)
![2-(methylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2579476.png)



